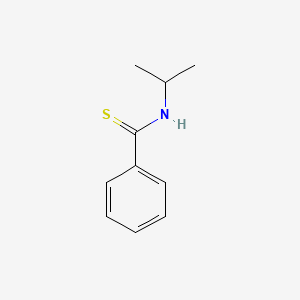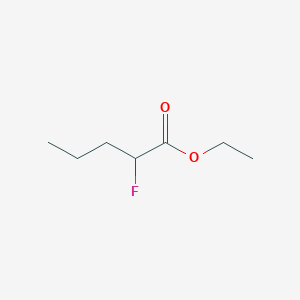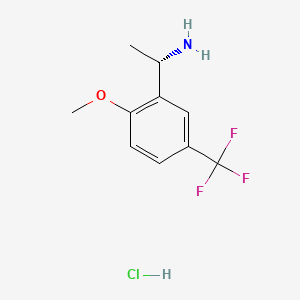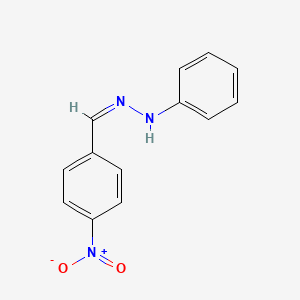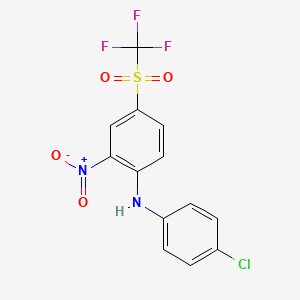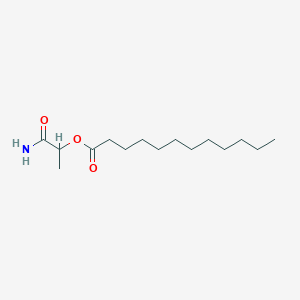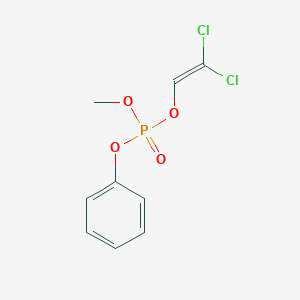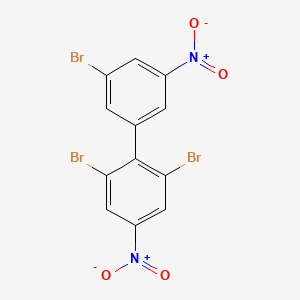![molecular formula C9H10O2 B14744337 1-[5-(1-Hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone CAS No. 699-85-4](/img/structure/B14744337.png)
1-[5-(1-Hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(1-Hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone is an organic compound with the molecular formula C₉H₁₀O₂. It is known for its unique structure, which includes a cyclopentadiene ring substituted with a hydroxyethylidene group and an ethanone moiety.
Méthodes De Préparation
The synthesis of 1-[5-(1-Hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone typically involves the reaction of cyclopentadiene with acetyl chloride in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods may include continuous flow processes and the use of automated reactors to maintain consistent reaction conditions .
Analyse Des Réactions Chimiques
1-[5-(1-Hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents such as ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-[5-(1-Hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1-[5-(1-Hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
1-[5-(1-Hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone can be compared with other similar compounds, such as:
2-Acetyl-6-hydroxy-6-methylfulvene: This compound has a similar cyclopentadiene structure but with different substituents, leading to distinct chemical and biological properties.
1-[5-(1-Hydroxyethylidene)-1,3-cyclopentadien-1-yl]ethanone: Another closely related compound with slight variations in its molecular structure, resulting in different reactivity and applications.
Propriétés
Numéro CAS |
699-85-4 |
|---|---|
Formule moléculaire |
C9H10O2 |
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
1-[5-(1-hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone |
InChI |
InChI=1S/C9H10O2/c1-6(10)8-4-3-5-9(8)7(2)11/h3-5,10H,1-2H3 |
Clé InChI |
UGWWTFGLBXIPDF-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1C=CC=C1C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


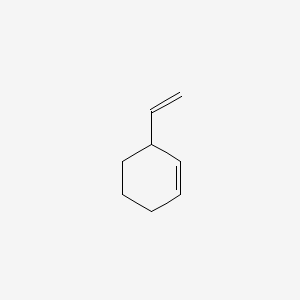
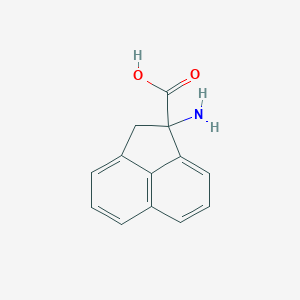
![5-Bromo-6-{[2-(2-butoxyethoxy)ethoxy]methyl}-1,3-benzodioxole](/img/structure/B14744259.png)
![Anthra[2,3-j]heptaphene](/img/structure/B14744266.png)
